1-(4-Nitrofenil)prop-2-in-1-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 1-(4-Nitrophenyl)prop-2-yn-1-ol often involves Claisen-Schmidt condensation reactions, demonstrating the versatility in generating chalcone derivatives and related structures (Salian et al., 2018). Another approach includes the synthesis of nitro-substituted chalcones through interactions between nitroacetophenone and nitrobenzaldehyde (Hidalgo et al., 2021).

Molecular Structure Analysis

Molecular structure and crystallography studies offer insights into the geometric and electronic configurations of related nitrophenyl compounds. For example, the crystal structure of compounds with similar nitrophenyl groups has been determined, highlighting the influence of weak intermolecular interactions on molecular arrangement (Tamer et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 1-(4-Nitrophenyl)prop-2-yn-1-ol derivatives can lead to a variety of products depending on the reactants and conditions. For instance, cycloaddition reactions of nitrophenyl-substituted ylides have been explored for their potential to generate novel fullerene derivatives (Ovcharenko et al., 1997).

Physical Properties Analysis

The physical properties, such as solvatochromism and solubility, of nitro-substituted phenolates have been studied, revealing the impact of molecular structure on these characteristics (Nandi et al., 2012).

Chemical Properties Analysis

The chemical properties of related compounds, including reactivity and stability, are crucial for their application in various fields. Studies have investigated the reactivity of 1-(4-Nitrophenyl)prop-2-yn-1-ol derivatives towards different nucleophiles, elucidating the mechanisms and products of these reactions (Androsov & Neckers, 2007).

Aplicaciones Científicas De Investigación

Síntesis orgánica

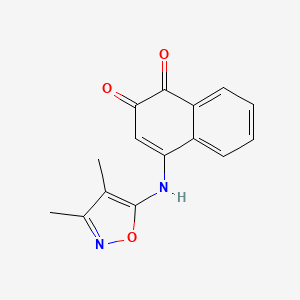

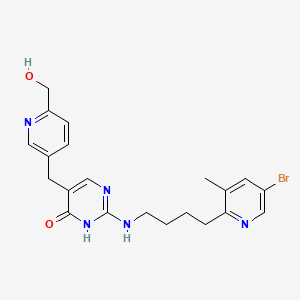

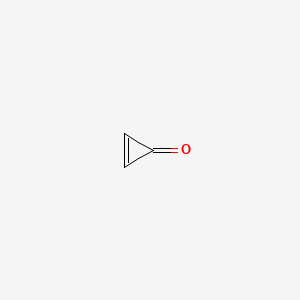

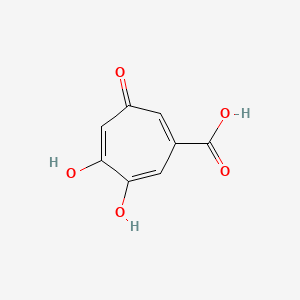

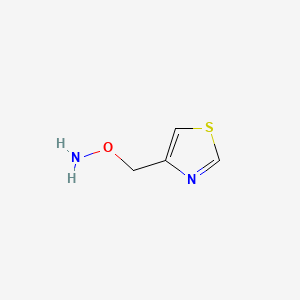

El compuesto 1-(4-Nitrofenil)prop-2-in-1-ol podría utilizarse en síntesis orgánica. Por ejemplo, se puede utilizar en la síntesis de otros compuestos orgánicos complejos {svg_1} {svg_2}.

Potencial biológico

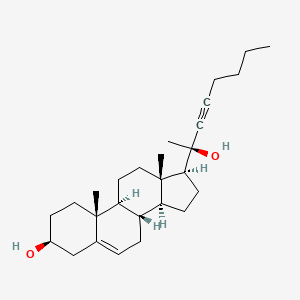

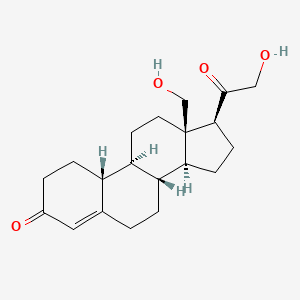

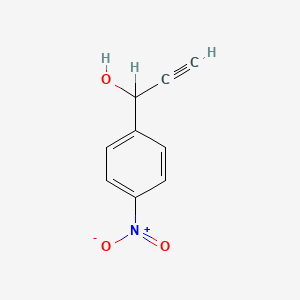

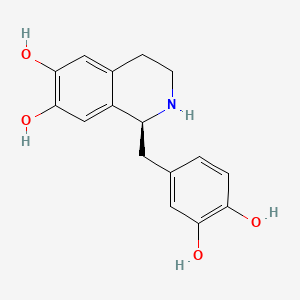

Algunos derivados de compuestos similares han mostrado actividades antiinflamatorias y analgésicas {svg_3}. Aunque no está directamente relacionado con this compound, sugiere posibles aplicaciones biológicas.

Inhibición de la nitrificación

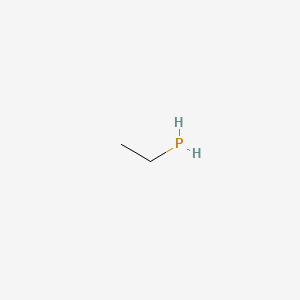

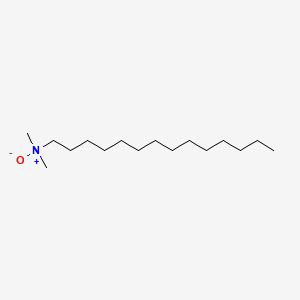

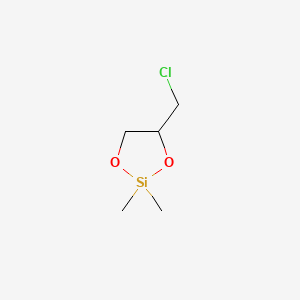

Los compuestos con estructuras similares se han utilizado como inhibidores de la nitrificación {svg_4}. Esto podría sugerir posibles aplicaciones en la agricultura para controlar la conversión de amoníaco en nitrato.

Reacciones de precipitación

El compuesto podría utilizarse en reacciones de precipitación. Por ejemplo, cuando se utiliza 1,4-dioxano como disolvente de reacción, la precipitación del producto vertiendo la mezcla en HCl acuoso podría proporcionar el producto bruto en aproximadamente el 90% de rendimiento {svg_5}.

Investigación farmacéutica

Dada su potencial actividad biológica, el compuesto podría utilizarse en investigación farmacéutica para el desarrollo de nuevos fármacos {svg_6}.

Ciencia de materiales

En ciencia de materiales, el compuesto podría utilizarse en la síntesis de nuevos materiales con propiedades únicas {svg_7} {svg_8}.

Propiedades

IUPAC Name |

1-(4-nitrophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h1,3-6,9,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUTVNAUVBKDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50999975 | |

| Record name | 1-(4-Nitrophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78725-73-2 | |

| Record name | 1-(4'-Nitrophenyl)-2-propyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078725732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Nitrophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-(4-nitrophenyl)prop-2-yn-1-ol inactivate 3α-hydroxysteroid dehydrogenase?

A1: 1-(4-Nitrophenyl)prop-2-yn-1-ol itself doesn't directly inactivate the enzyme. Instead, it acts as a substrate for 3α-hydroxysteroid dehydrogenase. The enzyme oxidizes 1-(4-nitrophenyl)prop-2-yn-1-ol into 1-(4-nitrophenyl)prop-2-yn-1-one []. This ketone product is a potent Michael acceptor. It then inactivates the enzyme by covalently binding to the NAD(P)(+) binding site through a release-and-return mechanism [].

Q2: What evidence suggests that the inactivation occurs at the NAD(P)(+) binding site?

A2: Several lines of evidence point to the NAD(P)(+) binding site as the target for inactivation:

- Protection by NAD(P)H: Micromolar concentrations of NAD(P)H significantly protect the enzyme from inactivation by the Michael acceptor product [].

- Competitive Inhibition: The ketone product acts as a competitive inhibitor of NAD+ binding [].

- Affinity Chromatography: Enzymes inactivated by the Michael acceptor product lose their ability to bind to NAD+ affinity columns [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[18-(2,5-Dioxopyrrolidin-1-yl)-18-oxooctadecan-3-yl]-4,4-dimethyl-1,3-oxazolidin-3-yl}oxidanyl](/img/structure/B1201602.png)